3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide
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Description
The compound “3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide” likely contains two phenyl rings, each with a trifluoromethyl group attached, and a quinoline ring, all connected by a sulfide linkage . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their distinctive physical-chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are generally introduced into molecules through methods involving an exchange between chlorine and fluorine atoms or the assembly of a ring structure from a trifluoromethyl-containing building block .Scientific Research Applications
Synthesis and Cytotoxic Activity
Researchers have developed novel organic disulfides containing the 2-(substituted phenyl)quinolin-4(1H)-one ring, which exhibit significant in vitro cytotoxicity against various cancer cell lines. The synthesis begins from thioanthranilic acid esterified with various bromoacetophenones, leading to 3,3′-disulfanediylbis[2-(substituted phenyl)quinolin-4(1H)-ones] of high purity through a process involving cyclization and heating. These disulfides have shown potential in cancer treatment due to their cytotoxic properties (Soural, Hlaváč, Hradil, & Hajdůch, 2009).
Chemical Reactions and Material Development
Several studies have explored the chemical properties and applications of compounds related to 3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide:
Electrochemical fluorination has been used to successfully carry out fluorination of quinolyl sulfides, showing that a trifluoromethyl group on the quinoline ring enhances anodic alpha-fluorination, leading to alpha-fluorinated sulfides in good yields. This process highlights the impact of electron-withdrawing groups on fluorination efficiency (Dawood & Fuchigami, 1999).
The synthesis of functional covalent organic frameworks (COFs) incorporating quinoline units via aza-Diels-Alder reactions demonstrates the creation of materials with enhanced properties for lithium-sulfur batteries. These COFs, due to their extended π-conjugated structure and lithiophilic interactions, show improved cycling stability and specific capacity (Liang et al., 2021).
Copper-mediated trifluoromethylation techniques using phenyl trifluoromethyl sulfoxide have been developed, offering efficient methods for the trifluoromethylation of aryl iodides and activated aryl bromides. This showcases the utility of such compounds in creating trifluoromethylated organic products, relevant for pharmaceuticals and agrochemicals (Li et al., 2015).
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F6NS/c24-22(25,26)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)30-21(19)31-18-9-4-8-17(13-18)23(27,28)29/h1-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBDMEMTLUBUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F6NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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